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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering interface

haze after Deep Anterior Lamellar Keratoplasty (DALK).

Frequently Asked Questions (FAQs)
Q1: What is interface haze after DALK?

Interface haze is a clouding or opacification at the surgical interface between the donor and

recipient corneal tissue following a DALK procedure. This can range from a faint, visually

insignificant haze to a dense opacity that severely limits vision.[1] It can arise from various

causes, including inflammation, scarring, retained surgical materials, or graft rejection.[2][3]

Q2: What are the common causes of interface haze after DALK?

The primary causes of interface haze after DALK include:

Retained Viscoelastic: Viscoelastic material used during surgery can be trapped at the

interface, leading to a reticular pattern of haze.[2][4]

Stromal Interface Irregularities: An uneven or rough interface between the donor and host

tissue can lead to opacity.[5][6]

Graft Rejection: Immune responses, including epithelial, subepithelial, and stromal rejection,

can manifest as interface haze.[3] The incidence of stromal rejection can be clinically
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significant.[7]

Persistent Epithelial Defects: A compromised epithelial layer on the graft can lead to

underlying stromal opacities.[3]

Inflammation: Postoperative inflammation, sometimes referred to as interface keratitis, can

cause a diffuse haze.[8]

Interface Neovascularization: The growth of new blood vessels at the graft-host interface can

be a complication.[9]

Q3: Can interface haze be prevented?

Several intraoperative and postoperative strategies can help minimize the risk of interface

haze:

Meticulous Surgical Technique: Careful and complete removal of viscoelastic from the

interface is crucial.[2][4] Creating a smooth stromal bed can also reduce the risk of

irregularities.

Prophylactic Medications:

Corticosteroids: Postoperative topical corticosteroids are used to control inflammation and

prevent immune rejection.[3][7][10]

Mitomycin C (MMC): Intraoperative application of MMC, an anti-proliferative agent, has

been shown to be effective in preventing haze, particularly after subsequent procedures

like photorefractive keratectomy (PRK) over a DALK graft.[11][12][13][14]

Ocular Surface Management: Pre-existing conditions like dry eye or blepharitis should be

managed before surgery to reduce the risk of postoperative complications.[15]

Troubleshooting Guides
Issue 1: Visually significant haze is observed in the early
postoperative period.
Possible Cause: Retained viscoelastic material at the graft-host interface.
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Troubleshooting Steps:

Diagnosis: The haze may appear in a fine, reticular pattern. Anterior segment imaging can

help confirm the presence of retained material.[2]

Initial Management (Mild Haze): For less extensive haze, observation may be sufficient, as it

can clear over time.[2][4]

Intervention (Extensive Haze): If the haze is dense and visually significant, or if there is a

visible separation between the donor and recipient cornea, surgical intervention is

recommended.[2] This involves irrigating and aspirating the graft-host interface to remove

the retained viscoelastic.[2][4]

Issue 2: The patient develops acute stromal edema
and/or neovascularization with associated haze.
Possible Cause: Stromal graft rejection.

Troubleshooting Steps:

Diagnosis: The diagnosis is made based on the clinical signs of acute stromal edema or

neovascularization in the absence of other confounding factors.[7]

Management:

Aggressive Topical Corticosteroids: This is the primary treatment. A high-frequency

regimen, such as prednisolone acetate 1% every one to three hours, is often initiated.[7]

Systemic Corticosteroids: In severe cases, or those that don't respond adequately to

topical therapy, oral corticosteroids may be considered to control the inflammation.[8]

Close Monitoring: Patients require close follow-up to ensure resolution. Inadequate

treatment can lead to a second rejection episode.[7]

Issue 3: Haze develops months after surgery, associated
with stromal surface irregularities.
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Possible Cause: Stromal scarring and interface irregularity.

Troubleshooting Steps:

Diagnosis: Slit-lamp examination and corneal tomography are used to evaluate the regularity

and transparency of the stromal interface.

Management: The choice of intervention is tailored to the specific case to restore

transparency while preserving the advantages of a lamellar graft.[5][6]

Phototherapeutic Keratectomy (PTK): For superficial haze, PTK can be used to smooth

the stromal bed. It is often combined with the application of Mitomycin C to prevent

recurrence.[1][16]

Repeat Lamellar Keratoplasty: In cases of significant interface opacity, a repeat DALK or

an anterior lamellar graft exchange may be necessary.[6]

Penetrating Keratoplasty (PKP): This is typically reserved for cases where less invasive

options are not suitable or have failed.[1]

Data Presentation
Table 1: Management Strategies for Post-DALK Interface Haze and Reported Outcomes
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Management
Strategy

Condition Reported Outcome Citation(s)

Observation
Mild Retained

Viscoelastic Haze

Eventual clearing of

haze and improved

visual acuity (20/40 or

better).

[2][4]

Interface Irrigation &

Aspiration

Extensive Retained

Viscoelastic Haze

Quick resolution of

haze.
[2][4]

Aggressive Topical

Corticosteroids (e.g.,

prednisolone acetate

1%)

Stromal Rejection

Complete resolution of

all rejection episodes

with treatment.

[7]

Repeat Keratoplasty

(various techniques)

Stromal Interface

Irregularity/Opacity

Best-corrected visual

acuity improved from

<20/200 to 20/40 or

better.

[6]

Subconjunctival

Bevacizumab

Interface

Neovascularization

Improvement in

hemorrhage and

neovascularization.

[9]

Table 2: Example Protocols for Mitomycin C (MMC) Application in Preventing Haze
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Procedure
Context

MMC
Concentration

Application
Time

Key Finding Citation(s)

PRK after DALK

for Keratoconus

0.2 mg/mL

(0.02%)
45 seconds

Safely and

effectively

corrects

refractive errors

post-DALK with

minimal haze.

[11]

Prophylaxis for

PRK in High

Myopia

0.02% 2 minutes

Produced lower

haze rates and

better visual

outcomes

compared to no

treatment.

[12]

PRK Haze

Treatment
0.02% 1 minute

Used after

scraping of haze

to prevent

recurrence.

[17]

Experimental Protocols
Methodology for Evaluating the Efficacy of Mitomycin C
in Preventing Haze after PRK on a DALK Graft
This protocol is a synthesized example based on methodologies described in the literature.[11]

[12]

Patient Selection:

Inclusion Criteria: Patients who have previously undergone DALK and subsequently

require photorefractive keratectomy (PRK) for residual refractive error.

Exclusion Criteria: Pre-existing conditions that could confound haze assessment, such as

herpetic keratitis or severe ocular surface disease.
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Preoperative Assessment:

Comprehensive ophthalmic examination including uncorrected and best-corrected visual

acuity (BCVA), manifest refraction, slit-lamp biomicroscopy, and corneal tomography.

Endothelial cell density measurement.

Surgical Procedure (PRK):

The corneal epithelium is removed.

Excimer laser ablation is performed based on the patient's refractive error. A planned

undercorrection may be considered to account for the effects of MMC.[11]

Intraoperative Application of Mitomycin C:

Immediately following laser ablation, a sterile microsponge soaked in 0.02% (0.2 mg/mL)

MMC solution is placed on the ablated stromal bed.

The sponge is left in place for a predetermined duration (e.g., 45 seconds).

The cornea is then thoroughly irrigated with a chilled balanced salt solution.

Postoperative Care:

A bandage contact lens is placed.

A standard postoperative regimen of topical antibiotics and corticosteroids is prescribed.

Corticosteroids are tapered over several weeks to months.

Follow-up and Data Collection:

Patients are followed at regular intervals (e.g., 1 day, 1 week, 1, 3, 6, and 12 months).

At each visit, visual acuity, refraction, and slit-lamp examination are performed.

Corneal haze is graded using a standardized scale (e.g., Fantes scale, Grade 0 to 4).

Endothelial cell density is re-measured at the final follow-up.
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Outcome Measures:

Primary: Incidence and grade of corneal haze at 6 and 12 months.

Secondary: Change in BCVA, refractive predictability (proportion of eyes within ±0.50 D of

target refraction), and change in endothelial cell density.

Visualizations
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Caption: Troubleshooting workflow for post-DALK interface haze.
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Caption: Logical relationships in preventing post-DALK haze.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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